molecular formula C12H18N2 B1437944 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine CAS No. 1019506-54-7

1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine

Cat. No. B1437944
M. Wt: 190.28 g/mol
InChI Key: SFEOKDZCCNONAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine” is an organic compound. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The “2,3-dihydro” indicates that the compound is a hydrogenated derivative of indole. The “1-(2-Methylpropyl)” part refers to an isobutyl group attached to the 1-position of the indole, and the “5-amine” indicates an amine functional group at the 5-position of the indole .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring, followed by functionalization at the 1- and 5-positions. Indoles can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound . The introduction of the isobutyl and amine groups would likely involve substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, with the isobutyl and amine groups attached at the 1- and 5-positions, respectively. The presence of the nitrogen atom in the pyrrole ring and the amine group would make the compound a potential base .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole ring, which is aromatic and therefore relatively stable. The amine group at the 5-position could act as a nucleophile in reactions . The isobutyl group at the 1-position is an alkyl group and would not be expected to participate in reactions under normal conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the indole and amine groups could result in the compound having a relatively high boiling point due to the possibility of hydrogen bonding .

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Ogurtsov and Rakitin (2021) involved synthesizing a new compound similar to the one , showing its potential as an intermediate for substances with pharmacological properties (Ogurtsov & Rakitin, 2021).
  • Kukuljan et al. (2016) reported on the synthesis and structural evaluation of similar indole and gramine derivatives, contributing to the understanding of the chemical properties of such compounds (Kukuljan, Kranjc, & Perdih, 2016).

Pharmacological Potential

  • Bautista-Aguilera et al. (2014) identified a derivative of this compound as a cholinesterase and monoamine oxidase dual inhibitor, highlighting its potential in pharmacological applications (Bautista-Aguilera et al., 2014).

Analytical Chemistry

  • Galceran, Pais, and Puignou (1996) developed a method for isolating and determining mutagenic amines in beef extracts, which could be relevant for compounds like 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine (Galceran, Pais, & Puignou, 1996).

Chemical Reactions and Properties

  • Silaichev, Aliev, and Maslivets (2009) studied the reactions of isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates with cyclic enamines, contributing to the chemical understanding of compounds related to 1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine (Silaichev, Aliev, & Maslivets, 2009).

Future Directions

The study and application of this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research could involve investigating its pharmacological activity, toxicity, and metabolic stability .

properties

IUPAC Name

1-(2-methylpropyl)-2,3-dihydroindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-9(2)8-14-6-5-10-7-11(13)3-4-12(10)14/h3-4,7,9H,5-6,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEOKDZCCNONAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine
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Reactant of Route 5
1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine
Reactant of Route 6
1-(2-Methylpropyl)-2,3-dihydro-1H-indol-5-amine

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